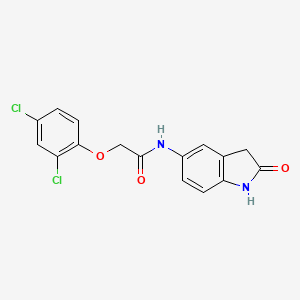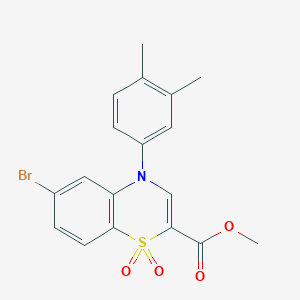![molecular formula C16H17FN2O4 B2565819 5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-22-0](/img/structure/B2565819.png)
5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical compound with the CAS Number: 477857-22-0 . It has a molecular weight of 320.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of this compound is C16H17FN2O4 . The IUPAC name is 5-[4-(3-fluoropropoxy)benzylidene]-1,3-dimethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione . The Inchi Code is 1S/C16H17FN2O4/c1-18-14 (20)13 (15 (21)19 (2)16 (18)22)10-11-4-6-12 (7-5-11)23-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 .Scientific Research Applications
Synthesis and Properties
- Solvatochromism and Synthesis : A study by El-Sayed & Spange (2007) focused on the synthesis of a closely related compound, 1,3-Dimethyl-5-{(thien-2-yl)-[4-(1-piperidyl)phenyl]methylidene}- (1H, 3H)-pyrimidine-2,4,6-trione, and its solvatochromic response in various solvents. This research provides insights into the solvatochromic properties of similar compounds (El-Sayed & Spange, 2007).
Chemical Structure and Reactivity
- Structure and Reactivity of Diazaphospholidines : A related compound, 1,3-Dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione, was synthesized and studied by Hutton et al. (1986). This study provides valuable insights into the structure and reactivity of such compounds, which can be extrapolated to the understanding of the compound (Hutton et al., 1986).
Applications in Materials Science
- Luminescent Materials Development : Mendigalieva et al. (2022) synthesized and investigated 5-(Benzylidene)pyrimidine-2,4,6-triones with different substituents, exploring their potential in developing efficient luminescent materials. Such research is indicative of the potential applications of related compounds in materials science, particularly in luminescence and fluorescence (Mendigalieva et al., 2022).
Potential Therapeutic Applications
- Anti-Proliferative Activity : A study by Madadi et al. (2014) on aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs showed potent anti-proliferative effects against various cancer cell lines. This suggests potential therapeutic applications of structurally similar compounds in oncology (Madadi et al., 2014).
Heterocyclic Chemistry and Drug Design
- Heterocyclic Compounds Synthesis : The synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with 5-methylenepyrimidine-2,4,6-triones, as researched by Mironov et al. (2016), demonstrates the relevance of such compounds in heterocyclic chemistry and their potential role in drug design (Mironov et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-[[4-(3-fluoropropoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-18-14(20)13(15(21)19(2)16(18)22)10-11-4-6-12(7-5-11)23-9-3-8-17/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIZVBJHHYHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCCF)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


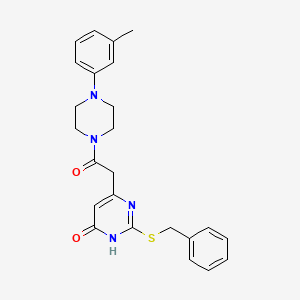
![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)
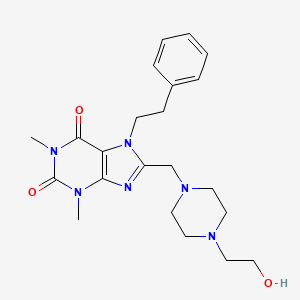



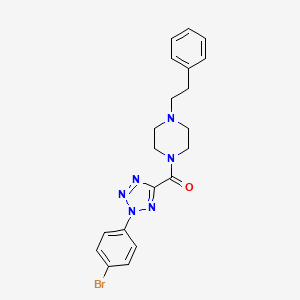
![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)


